Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group. The imidazo[2,1-b]thiazole system is further functionalized at position 3 with a carboxamido linker that connects to a thiazole ring bearing an ethyl carboxylate group at position 2.
Properties
IUPAC Name |
ethyl 2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S2/c1-2-26-16(25)13-8-27-17(20-13)22-15(24)14-9-28-18-21-12(7-23(14)18)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQGNRJXFOFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole-based chalcones, have been studied for their anticancer activities. These compounds have shown cytotoxic ability on different types of cancer cells.
Mode of Action
For instance, some imidazo[2,1-b]thiazole-based chalcones have been shown to cause mitochondrial membrane depolarization and multicaspase activation, ultimately leading to apoptosis in cancer cells.
Biochemical Pathways
For instance, some imidazo[2,1-b]thiazole-based chalcones have been shown to induce apoptosis in cancer cells.
Pharmacokinetics
In silico admet predictions have been carried out for similar compounds. These predictions can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate are largely tied to its interactions with various biomolecules. The compound has been found to exhibit cytotoxic activity on cancer cells
Cellular Effects
This compound has been shown to have a significant impact on cellular processes. In particular, it has been found to exhibit cytotoxic activity on various types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H15FN4O3S2
- Molecular Weight : 430.47 g/mol
- Functional Groups : Ethyl ester, imidazo[2,1-b]thiazole, thiazole, and a 4-fluorophenyl substituent.
These structural elements suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the imidazo[2,1-b]thiazole core.
- Introduction of the 4-fluorophenyl group via electrophilic substitution.
- Coupling with thiazole derivatives to yield the final product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. This compound has demonstrated promising cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may inhibit key cancer pathways through kinase inhibition and tubulin destabilization, leading to apoptosis in tumor cells while sparing normal cells .
- Cytotoxicity Data : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Ethyl 2-(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-3-carboxamido)acetate | Similar imidazo[2,1-b]thiazole core | Anticancer activity against MDA-MB-231 cells |
| Ethyl 5-(4-fluorophenyl)-3-thiosemicarbazone | Contains thiazole moiety | Antimicrobial properties |
| N-(5-methyl-4-phenylthiazol-2-yl)-acetamide | Thiazole integrated | Anticancer activity |
Neuropharmacological Activity
Recent research has also explored the acetylcholinesterase (AChE) inhibitory activity of related compounds. This compound showed significant AChE inhibition in vitro:
- Inhibition Values : Percent AChE inhibition ranged from 48.48% to 69.92% across various derivatives tested.
- IC50 Determination : One derivative exhibited an IC50 value of , indicating strong potential for treating conditions like Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy of imidazo[2,1-b]thiazoles in clinical settings:
- Cancer Treatment : A study reported the use of imidazo[2,1-b]thiazoles in combination therapies for resistant cancer types, showcasing enhanced efficacy when paired with traditional chemotherapeutics .
- Neurodegenerative Disorders : Research indicated that compounds with similar structures could improve cognitive function in animal models by inhibiting AChE and promoting cholinergic signaling .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, including ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate, exhibit promising anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines by inhibiting key cancer pathways and selectively targeting tumor cells while sparing normal cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cell Lines | Notable Activity |
|---|---|---|
| Ethyl 5-(4-fluorophenyl)-3-thiosemicarbazone | Various cancer lines | Antimicrobial properties |
| N-(5-methyl-4-phenylthiazol-2-yl)-acetamide | MDA-MB-231 | Anticancer activity |
Antimicrobial Properties
In addition to anticancer activity, thiazole derivatives have been investigated for their antimicrobial properties. This compound may also exhibit such properties due to the structural characteristics shared with other thiazole-containing compounds .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that integrate various synthetic methodologies. These methods include condensation reactions and cyclization processes that yield the final product with high purity and yield .
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Description |
|---|---|---|
| Step 1 | Condensation | Formation of imidazo[2,1-b]thiazole framework |
| Step 2 | Cyclization | Creation of thiazole moiety |
| Step 3 | Esterification | Introduction of ethyl ester functionality |
Case Studies and Research Findings
Several studies have documented the promising biological activities associated with imidazo[2,1-b]thiazole derivatives:
- Study A : Investigated the anticancer effects of related compounds on Caco-2 cells, demonstrating significant viability reduction compared to untreated controls .
- Study B : Focused on the synthesis of new thiazole derivatives and their evaluation against various cancer cell lines, highlighting the importance of structural modifications for enhanced activity .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:
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Reagents/Conditions : Lithium hydroxide (LiOH·H₂O) in aqueous ethanol at 60°C .
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Product : 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylic acid.
Amide Bond Formation
The carboxamido group participates in coupling reactions with amines or sulfonamides:
-
Reagents/Conditions :
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Example Product : Conjugates with sulfonyl piperazines for enhanced bioactivity .
Cyclization and Condensation Reactions
The imidazo[2,1-b]thiazole core facilitates cyclization with electrophilic reagents:
Thiadiazole Formation
Reaction with hydrazinecarbodithioates yields thiadiazole derivatives:
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Reagents/Conditions : Methyl hydrazinecarbodithioate in ethanol at room temperature .
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Product : Methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate .
Substitution Reactions
The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS):
Oxidation
-
The thiazole ring’s sulfur atom can be oxidized to sulfoxide or sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid) .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[2,1-b]thiazole’s unsaturated bonds, yielding dihydro derivatives .
Biological Interaction-Driven Reactions
The compound’s derivatives interact with biological targets, influencing reaction pathways:
Carbonic Anhydrase Inhibition
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Thiazole-sulfonyl piperazine conjugates inhibit carbonic anhydrase isoforms (e.g., CA-III) via zinc-binding motifs .
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Key Modification : Introduction of sulfonamide groups enhances binding affinity (IC₅₀ values: 12–45 nM) .
Anticancer Activity
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Ester-to-acid hydrolysis improves cytotoxicity against cancer cell lines (e.g., IC₅₀ = 5.71 μM for breast cancer cells) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally and functionally related analogs:
Structural Variations and Substituent Effects
- Core Modifications: Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 914204-71-0): Differs by replacing the carboxamido-thiazole moiety with a methyl group at position 3 and a simpler ethyl carboxylate at position 2. 6-(2-Nitrophenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester: Features a nitro group at the phenyl ring, which enhances electron-withdrawing effects and may influence reactivity in biological systems .
- Methoxyphenyl Derivatives (e.g., 5h in ): The methoxy group introduces electron-donating effects, which could modulate enzyme interactions differently compared to fluorine .
Functional Advantages and Limitations
- However, the complexity may reduce synthetic scalability .
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius favor metabolic stability and bioavailability over bulkier halogens like chlorine .
- Safety Profile : Fluorinated imidazothiazoles generally require precautions against heat and ignition sources (e.g., P210 in ), whereas chlorinated analogs may pose higher environmental persistence risks .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate?
The compound is synthesized via multi-step protocols. A representative method involves:
- Refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol to form an imidazo[2,1-b]thiazole intermediate.
- Reacting this intermediate with hydrazine hydrate to yield the acetohydrazide derivative.
- Condensation with substituted isothiocyanates under reflux to introduce the carboxamido group .
Key steps require monitoring via TLC and purification via recrystallization from ethanol or ethanol/water mixtures.
Q. What analytical techniques are critical for characterizing this compound?
Q. How is the compound screened for preliminary biological activity?
- Enzyme inhibition assays : For example, aldose reductase (AR) inhibition is tested using DL-glyceraldehyde as a substrate, monitoring NADPH consumption spectrophotometrically at 340 nm .
- Antimicrobial screening : Disk diffusion or microbroth dilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can low yields during cyclization steps be addressed?
Low yields in imidazo[2,1-b]thiazole formation often arise from competing side reactions (e.g., N-acylation). Mitigation strategies include:
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances metabolic stability.
- Heterocyclic modifications : Replacing the thiazole ring with pyrazolyl or triazolyl groups alters target binding affinity .
- Hydrazide derivatives : Substituted hydrazinecarbothioamides improve AR inhibitory activity by forming hydrogen bonds with catalytic residues .
Q. What computational methods are used to predict binding modes?
Q. How are contradictory spectral data resolved during structural elucidation?
Q. What purification methods ensure high purity for pharmacological studies?
Q. What safety precautions are essential during synthesis?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride).
- Wear heat-resistant gloves during reflux steps and store intermediates in airtight containers .
Q. What pharmacological applications are being explored?
- Antidiabetic agents : AR inhibition reduces polyol pathway flux, mitigating diabetic complications .
- Antimicrobials : Triazole and thiazolidinone derivatives show activity against S. aureus and C. albicans .
- Anticancer leads : Imidazo[2,1-b]thiazole derivatives inhibit kinase pathways in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
